molecular formula C7H8Cl2O3 B8354452 Methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate CAS No. 1148130-29-3

Methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate

Cat. No. B8354452
M. Wt: 211.04 g/mol
InChI Key: BOOOCYNGTWGBOS-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

To a reaction mixture of methyl but-3-enoate (1.0 g, 10 mmol) and zinc-copper couple (2.0 g, 15.5 mmol) in DME (5 mL) and ether (30 mL) was added trichloroacetyl chloride (2.98 mL, 26.7 mmol) under N2 at rt. The reaction mixture was stirred at rt for 2.5 days. The reaction mixture was filtrated through diatomaceous earth (Celite®) and washed with DCM. The filtrate was concentrated and purified by 80 g silica gel cartridge which was eluted with a 20 min gradient of 0-60% EtOAc in hexane to yield methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate (1.0 g). 1H NMR (400 MHz, CDCl3) ppm 3.66-3.70 (3H, m), 3.42-3.55 (1H, m), 3.23-3.39 (1H, m), 3.05 (1H, dd, J=17.82, 8.78 Hz), 2.90 (1H, dd, J=16.94, 6.65 Hz), 2.67 (1H, dd, J=16.94, 8.16 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[CH2:2][CH:3]=[CH2:4].[Cl:8][C:9]([Cl:14])(Cl)[C:10](Cl)=[O:11]>COCCOC.CCOCC.[Cu].[Zn]>[Cl:8][C:9]1([Cl:14])[C:10](=[O:11])[CH2:4][CH:3]1[CH2:2][C:1]([O:6][CH3:7])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC=C)(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Cu].[Zn]
Step Two
Name
Quantity
2.98 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through diatomaceous earth (Celite®)
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by 80 g silica gel cartridge which
WASH
Type
WASH
Details
was eluted with a 20 min gradient of 0-60% EtOAc in hexane
Duration
20 min

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
ClC1(C(CC1=O)CC(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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